molecular formula C9H14N2 B599911 2-Methyl-2-(pyridin-2-YL)propan-1-amine CAS No. 199296-39-4

2-Methyl-2-(pyridin-2-YL)propan-1-amine

Cat. No.: B599911
CAS No.: 199296-39-4
M. Wt: 150.225
InChI Key: ZSYQWLPBBUBFLD-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine backbone with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-2-(pyridin-2-yl)propan-1-amine involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Methyl-2-(pyridin-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyridin-2-yl)propan-1-amine
  • 2-(Pyridin-2-yl)ethylamine
  • 2-(Pyridin-2-yl)propan-1-amine

Uniqueness

2-Methyl-2-(pyridin-2-yl)propan-1-amine is unique due to the presence of a methyl group at the second position, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological activities .

Properties

IUPAC Name

2-methyl-2-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQWLPBBUBFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652761
Record name 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199296-39-4
Record name β,β-Dimethyl-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199296-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(pyridin-2-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-(2-pyridyl)-propionitrile (1.018 g, 6.97 mmol) in 25 mL of anhydrous diethyl ether under a blanket of Argon was added LiAlH4 (0.538 g, 14.17 mmol) portionwise. After 1 h the reaction was quenched with the addition of water (1 mL), NaOH (1.0 mL, 1N), water (8 mL) then diethyl ether (20 mL) and let stir for 10 h. The solution was filtered through a plug of celite and washed with diethyl ether:MeOH (1:1) (200 mL). The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography (30×150 mm column of SiO2, CH2Cl2 /CH2Cl2 saturated with NH3 /MeOH gradient elution 60:39:1 to 60:38:2 to 60:37:3) to give the title compound as a resin:
Quantity
1.018 g
Type
reactant
Reaction Step One
Quantity
0.538 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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